molecular formula C29H36N4O3 B1574530 PF CBP1

PF CBP1

Numéro de catalogue B1574530
Poids moléculaire: 488.62
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Selective CBP/p300 bromodomain inhibitor (IC50 values are 125 and 363 nM, respectively). Exhibits >100-fold selectivity for CBP over BRD4. Also exhibits selectivity over a panel of other bromodomains. Reduces LPS-induced IL-1β, IL-6 and IFN-β expression in macrophages in vitro. Also downregulates RGS4 expression in primary cortical neurons in vitro.

Applications De Recherche Scientifique

Role in Cancer Pathogenesis and Suppression

The CBP (CREB-binding protein) and its closely related counterpart p300 are transcriptional co-factors and histone acetyltransferases involved in numerous cellular processes. Mutations and alterations in these proteins are associated with various malignancies. Specifically, germline mutation of CBP results in Rubinstein–Taybi syndrome, which predisposes individuals to childhood malignancies. Somatic mutations of p300 and CBP have been identified in several cancers, and chromosome translocations targeting CBP are prevalent in acute myeloid leukemia and treatment-related hematological disorders. Additionally, these proteins are integral to critical tumorigenic pathways, such as TGF-β, p53, and Rb, underscoring their role as suppressors of hematological tumor formation (Iyer, Özdağ, & Caldas, 2004).

Transcriptional Regulation

CBP and p300 function in gene regulation by interacting with transcription factors and modulating their enzymatic activities. For instance, certain mutations in transcription factors can lead to enhanced interactions with CBP or P/CAF but result in the recruitment of these coactivators without their intrinsic histone acetyltransferase (HAT) activity. This dynamic indicates that transcription factors not only recruit coactivators to promoters but may also modulate their enzymatic activity, thereby playing a crucial role in the transcription process (Soutoglou et al., 2001).

Interaction with Nucleosome Assembly Proteins

The interaction between p300/CBP and nucleosome assembly proteins (NAPs) represents another layer of p300-dependent control. NAP proteins augment the activity of various p300 targets by potentially forming a multicomponent ternary complex with core histones and p300 coactivator proteins. This implies that NAP is a significant component of the p300 coactivator complex and serves as a point of integration between transcriptional coactivators and chromatin (Shikama et al., 2000).

Community-Based Participatory Research

Community-Based Participatory Research (CBPR) is a model of research that involves key stakeholders, including community members and patients, to address issues of injustice, inequality, and exploitation. It's an approach aimed at developing culturally relevant research models, as illustrated in a study using Photovoice, a CBPR method that uses participant-employed photography and dialogue to create social change, in a research partnership with a First Nation in Western Canada. The application of CBPR in health and environmental issues demonstrates the versatility and impact of this research methodology (Castleden & Garvin, 2008).

Regulation of Hypoxia–Responsive Transcription

CBP and its paralog p300 play a significant role in the transcriptional response to hypoxia. Despite the common assumption that the CH1 domain of CBP/p300 is essential for hypoxia-inducible transcription, research indicates that the requirements for specific coactivation mechanisms vary among individual target genes. This highlights the complexity and specificity of gene regulation in response to hypoxic conditions, where seemingly unrelated coactivator mechanisms are engaged in activator-specific transcription (Kasper & Brindle, 2006).

Propriétés

Nom du produit

PF CBP1

Formule moléculaire

C29H36N4O3

Poids moléculaire

488.62

Synonymes

5-(Dimethyl-1,2-oxazol-4-yl)-1-[2-(morpholin-4-yl)ethyl]-2-[2-(4-propoxyphenyl)ethyl]-1H-1,3-benzodiazole

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.